7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cholinesterase inhibition Butyrylcholinesterase SAR

This 7-chloro-2-thioxoquinazolinone offers a uniquely characterized BChE-selective reference (Ki=210 nM, ~13-fold vs AChE) unavailable with des-chloro analogs. The 7-Cl σ-hole (+12.4 kcal/mol) anchors ligand docking, the N3-diethylaminoethyl side-chain provides a titratable basic center, and the aryl chloride handle supports Suzuki/Buchwald chemistry for library expansion. With clogP 2.72 and tPSA 48 Ų, it resides in the CNS-permeability sweet spot—making it ideal as a control for neurodegenerative disease models or a core scaffold for hit-to-lead optimization. Substituting generics jeopardizes SAR reproducibility.

Molecular Formula C14H18ClN3OS
Molecular Weight 311.83
CAS No. 422526-61-2
Cat. No. B2681256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS422526-61-2
Molecular FormulaC14H18ClN3OS
Molecular Weight311.83
Structural Identifiers
SMILESCCN(CC)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
InChIInChI=1S/C14H18ClN3OS/c1-3-17(4-2)7-8-18-13(19)11-6-5-10(15)9-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
InChIKeyBXUWOSHGIIGZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 422526-61-2): Core Chemical Identity and Procurement Context


The compound 7‑chloro‑3‑[2‑(diethylamino)ethyl]‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (CAS 422526‑61‑2; molecular formula C₁₄H₁₆ClN₃OS) belongs to the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one class, characterized by a 7‑chloro substituent on the fused benzene ring and a basic diethylaminoethyl side‑chain at N3. This heterocyclic scaffold serves as a versatile building block for generating focused libraries targeting cholinesterase enzymes and G‑protein‑coupled receptors, and its substitution pattern differentiates it from other commercially available 2‑thioxoquinazolinones [1]. The compound has been deposited in public screening collections and is reported exclusively as a research chemical for laboratory use [2].

Why Generic 2‑Thioxoquinazolinones Cannot Replace 7‑Chloro‑3‑[2‑(diethylamino)ethyl]‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one


Within the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one family, even minor alterations in the N3 substituent or the position of halogenation yield substantial differences in enzyme inhibition profiles and solid‑state properties. For instance, moving the chlorine atom from position 7 to position 6 generates a regioisomer with distinct electronic and steric characteristics, while the absence of the chlorine atom altogether removes a key determinant of hydrogen‑bonding capacity and lipophilicity [1]. The N3‑diethylaminoethyl chain further imparts a titratable basic centre that influences solubility and target engagement, and exchanging this chain for an aryl or hydroxyalkyl group fundamentally alters the compound’s pharmacological fingerprint . Consequently, substituting the title compound with a generic 2‑thioxoquinazolinone would undermine the reproducibility of structure‑activity relationship (SAR) studies and could invalidate comparative data collected across different laboratories.

Quantitative Differentiation Evidence for 7‑Chloro‑3‑[2‑(diethylamino)ethyl]‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one


Butyrylcholinesterase (BChE) Inhibition: 7‑Cl Analog vs. 7‑Unsubstituted and 6‑Cl Regioisomer

The 7‑chloro derivative displays a competitive Ki of 210 nM against equine serum butyrylcholinesterase (BChE), whereas the corresponding 7‑unsubstituted compound (3‑[2‑(diethylamino)ethyl]‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one, CAS 22204‑73‑5) shows no detectable BChE inhibition in the same assay panel, and the 6‑chloro regioisomer (CAS not assigned) exhibits a Ki approximately 10‑fold higher (>2 µM). This demonstrates that the 7‑Cl substitution is critical for achieving sub‑micromolar BChE affinity [1].

Cholinesterase inhibition Butyrylcholinesterase SAR

Acetylcholinesterase (AChE) Selectivity Window: 7‑Cl Derivative vs. 7‑Unsubstituted Analog

Against Electrophorus electricus acetylcholinesterase (AChE), the 7‑chloro compound exhibits a competitive Ki of 2,790 nM, yielding a BChE/AChE selectivity ratio of ~0.075 (i.e., ~13‑fold preference for BChE over AChE). In contrast, the 7‑unsubstituted analog is essentially inactive on both enzymes (Ki > 10,000 nM for AChE), providing no measurable selectivity window. The 6‑chloro regioisomer displays a narrower BChE/AChE selectivity of ~4‑fold, indicating that the 7‑Cl placement enhances not only potency but also the discriminatory power between the two cholinesterases [1].

Acetylcholinesterase Selectivity Enzyme inhibition

Solid‑State Conformation: 7‑Cl Derivative vs. 7‑Unsubstituted Crystal Structure

The crystal structure of the 7‑unsubstituted analog (CCDC 1887914) reveals a planar quinazolinone core with the N3‑diethylaminoethyl side‑chain adopting an extended conformation and a dihedral angle of 82.4° between the plane of the thiocarbonyl group and the fused benzene ring. While the 7‑chloro derivative has not yet been crystallized, density functional theory (DFT) calculations (B3LYP/6‑311+G(d,p)) predict that the introduction of the 7‑Cl substituent induces a 6.3° puckering of the aromatic ring and creates a σ‑hole of +12.4 kcal/mol on the chlorine atom, thereby enabling halogen‑bonding interactions that are absent in the 7‑unsubstituted compound [1]. This predicted conformational shift directly impacts the compound’s ability to participate in structure‑based drug design campaigns where halogen‑bond donors are strategically exploited.

X‑ray crystallography Conformational analysis Halogen bonding

Physicochemical and Drug‑Likeness Parameters: 7‑Cl Derivative vs. 3‑Aryl and 3‑Hydroxyalkyl Analogs

The computed logP (clogP) of the title compound is 2.72, positioning it within the optimal lipophilicity window (clogP 1–4) for CNS‑penetrant candidates, whereas the 3‑phenyl analog (CAS 13165‑15‑6) has a clogP of 3.89 (exceeding the preferred CNS range) and the 3‑(2‑hydroxypropyl) analog (CAS 796067‑60‑2) has a clogP of 1.15 (potentially limiting membrane permeability). The topological polar surface area (tPSA) of the 7‑chloro derivative is 48 Ų, meeting the ≤90 Ų threshold for blood‑brain barrier penetration, while the 3‑(4‑phenylpiperazine‑1‑carbonyl) derivative (CAS 403728‑57‑4) shows a tPSA of 85 Ų, approaching the exclusion limit. These calculated parameters, derived from the ZINC database and independent property calculators, indicate that the 7‑chloro N3‑diethylaminoethyl compound occupies a favorable region of physicochemical space that is distinct from its common analogs [1].

Drug‑likeness Lipophilicity Physicochemical profiling

Functional‑Group Handles for Derivatization: 7‑Cl Core vs. 7‑Carboxamide and 7‑Unsubstituted Analogs

The 7‑chloro substituent on the quinazolinone core provides a chemically orthogonal handle for late‑stage functionalization via palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) or nucleophilic aromatic substitution, enabling diversification into libraries that are not accessible from the 7‑unsubstituted or 7‑carboxamide analogs. By contrast, the 7‑unsubstituted compound (CAS 22204‑73‑5) requires electrophilic aromatic substitution for functionalization, which offers limited scope and regioselectivity, while the 7‑carboxamide derivative (CAS 403728‑57‑4) already bears a fixed amide bond that cannot be easily cleaved or exchanged. The 7‑Cl compound has been explicitly used as a starting material for the synthesis of 7‑(4‑phenylpiperazine‑1‑carbonyl)‑ and 7‑(pyrrolidine‑1‑carbonyl)‑substituted analogs, confirming its practical utility in medicinal chemistry workflows .

Synthetic utility Derivatization Medicinal chemistry

Recommended Procurement Scenarios for 7‑Chloro‑3‑[2‑(diethylamino)ethyl]‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one


BChE‑Focused Inhibitor Screening and Selectivity Profiling

When a screening campaign requires a well‑characterized butyrylcholinesterase inhibitor with a documented selectivity window over acetylcholinesterase, the 7‑chloro compound is uniquely positioned. Its BChE Ki of 210 nM, combined with ~13‑fold selectivity over AChE (Ki 2,790 nM), provides a reproducible reference point that cannot be achieved with the 7‑unsubstituted or 6‑chloro regioisomeric analogs [1]. The compound can serve as a positive control in enzymatic assays or as a starting scaffold for hit‑to‑lead optimization aiming to modulate cholinesterase activity in neurodegenerative disease models.

Structure‑Based Drug Design Exploiting Halogen Bonding

Computational chemistry groups that employ molecular docking or fragment‑based design can leverage the predicted σ‑hole on the 7‑chlorine atom (+12.4 kcal/mol) to anchor the ligand in a binding pocket. This interaction is absent in the 7‑unsubstituted analog and cannot be easily replicated with other 2‑thioxoquinazolinones that lack an appropriately positioned halogen. The crystal structure of the des‑chloro analog (CCDC 1887914) serves as a baseline for comparative modelling [1].

Library Synthesis and Late‑Stage Diversification

Medicinal chemistry laboratories building focused quinazolinone libraries benefit from the 7‑chloro compound as a single, versatile intermediate. The aryl chloride handle allows for parallel Suzuki coupling, Buchwald‑Hartwig amination, or SNAr reactions to generate dozens of analogs from one batch, a capability that is lost when purchasing the 7‑unsubstituted or 7‑carboxamide‑terminated analogs [1].

CNS Drug‑Discovery Programs Requiring Balanced Physicochemical Properties

With a clogP of 2.72 and a tPSA of 48 Ų, the title compound resides in the physicochemical sweet spot for CNS permeability. Programs targeting brain‑penetrant cholinesterase inhibitors or CNS‑active GPCR ligands can use this compound as a tool molecule or as a core scaffold that already satisfies key in silico drug‑likeness filters, unlike more lipophilic 3‑aryl analogs (clogP 3.89) or excessively polar 3‑hydroxyalkyl analogs (clogP 1.15) [1].

Quote Request

Request a Quote for 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.